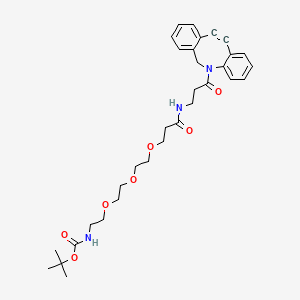

BocNH-PEG3-acid-amine DBCO

Description

BocNH-PEG3-acid-amine DBCO (CAS: 2739789-25-2) is a heterobifunctional linker featuring a DBCO (dibenzocyclooctyne) group, a tert-butoxycarbonyl (Boc)-protected amine, a carboxylic acid, and a triethylene glycol (PEG3) spacer. The DBCO group enables copper-free click chemistry with azides via strain-promoted azide-alkyne cycloaddition (SPAAC), while the PEG3 spacer enhances water solubility and biocompatibility . The Boc group protects the amine during synthesis, which can be deprotected under acidic conditions to expose a reactive primary amine. The carboxylic acid allows further conjugation via carbodiimide chemistry, making this compound versatile for multi-step bioconjugation in drug discovery, diagnostics, and targeted therapies .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N3O7/c1-32(2,3)42-31(38)34-17-19-40-21-23-41-22-20-39-18-15-29(36)33-16-14-30(37)35-24-27-10-5-4-8-25(27)12-13-26-9-6-7-11-28(26)35/h4-11H,14-24H2,1-3H3,(H,33,36)(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRMZLUDCISDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BocNH-PEG3-acid-amine DBCO involves several steps:

PEGylation: The PEG chain is synthesized via anionic polymerization of ethylene oxide using hydroxyl initiators.

Protection and Functionalization: The PEG chain is then functionalized with a Boc-protected amine group and an acid group.

DBCO Conjugation: The final step involves the conjugation of the DBCO moiety to the PEG chain.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.

Chemical Reactions Analysis

Click Chemistry with Azides

The DBCO group reacts selectively with azides to form stable triazole linkages. This reaction occurs rapidly under physiological conditions without requiring metal catalysts, making it highly advantageous for biological applications.

Deprotection Reactions

The Boc protecting group can be removed using mild acidic conditions (e.g., trifluoroacetic acid), allowing access to the free amine for further modifications or conjugations .

-

Research Findings and Applications

Recent studies have highlighted the efficacy of BocNH-PEG3-acid-amine DBCO in various research contexts:

These findings underscore the versatility and effectiveness of this compound in advancing bioconjugation techniques.

This compound represents a significant advancement in chemical biology, providing researchers with a powerful tool for bioconjugation applications. Its unique properties allow for efficient reactions under mild conditions, making it suitable for use in drug discovery and development. Ongoing research continues to explore its potential applications across various biomedical fields, highlighting its importance in modern scientific endeavors .

Scientific Research Applications

Chemistry: : BocNH-PEG3-acid-amine DBCO is used in the synthesis of complex molecules and polymers through click chemistry . Biology : It is employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes . Medicine : The compound is used in drug delivery systems to attach therapeutic agents to targeting molecules, enhancing specificity and reducing off-target effects . Industry : It is utilized in the development of advanced materials and surface modifications for various industrial applications .

Mechanism of Action

The primary mechanism of action of BocNH-PEG3-acid-amine DBCO involves its participation in click chemistry reactions. The DBCO moiety reacts with azide-functionalized molecules through SPAAC, forming stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications .

Comparison with Similar Compounds

Structural and Functional Differences

This compound vs. DBCO-PEG3-amine :

- This compound offers dual functionality (amine + acid) for sequential conjugations, whereas DBCO-PEG3-amine has only a single amine group. The Boc protection allows selective deactivation of the amine during synthesis, which is absent in DBCO-PEG3-amine .

- Both compounds share the PEG3 spacer, but this compound’s carboxylic acid broadens its utility in coupling reactions (e.g., EDC/NHS chemistry) .

This compound vs. DBCO-PEG4-NHS ester: The NHS ester in DBCO-PEG4-NHS enables direct coupling to lysine residues on proteins, while this compound requires activation of its carboxylic acid for similar reactions.

This compound vs. Sulfo DBCO-amine :

Solubility and Stability

- Solubility: PEGylation significantly improves aqueous solubility. This compound and DBCO-PEG4-amine exhibit high solubility (>10 mg/mL in water), whereas non-PEGylated derivatives like Sulfo DBCO-amine rely on charged groups for solubility .

- Stability : DBCO groups are sensitive to nucleophiles (e.g., thiols) and may degrade over time . However, PEG spacers reduce aggregation and stabilize DBCO in solution. This compound’s Boc group also enhances amine stability during storage .

Reaction Kinetics and Efficiency

- SPAAC Kinetics: DBCO reacts with azides at rates comparable to other strained cyclooctynes (e.g., BCN).

- Dual Reactivity: this compound’s unique design enables orthogonal conjugation (e.g., azide-DBCO click chemistry followed by carbodiimide-mediated acid coupling), a feature absent in monofunctional analogs like DBCO-PEG3-amine .

Q & A

Q. Q1. What is the functional role of the Boc (tert-butoxycarbonyl) group in BocNH-PEG3-acid-amine DBCO, and how does its removal impact conjugation efficiency?

A1. The Boc group acts as a protective moiety for the primary amine, preventing premature reactions during synthesis or storage. To activate the amine for conjugation, the Boc group is typically removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane). Post-removal, the exposed amine enables covalent coupling with carboxylic acid-containing molecules via carbodiimide chemistry (e.g., EDC/NHS). Inefficient deprotection (e.g., incomplete acid treatment) can lead to reduced conjugation yields. Validation via mass spectrometry or NMR is recommended to confirm Boc removal .

Q. Q2. How does the PEG3 spacer in this compound influence solubility and steric effects during bioconjugation?

A2. The PEG3 spacer enhances water solubility and reduces aggregation by introducing hydrophilic ethylene oxide units. It also minimizes steric hindrance between the DBCO group and target biomolecules (e.g., azide-modified proteins). For optimal results, use aqueous buffers (pH 7–8) or polar solvents like DMSO. Dynamic light scattering (DLS) or size-exclusion chromatography (SEC) can assess aggregation post-conjugation .

Q. Q3. What are the optimal reaction conditions for DBCO-azide click chemistry using this compound?

A3. The reaction proceeds efficiently in neutral or slightly alkaline conditions (pH 7–8.5) at 25–37°C. Typical protocols involve:

- Molar ratio: 1.2–2.0 equivalents of DBCO reagent to azide.

- Solvent: PBS or HEPES buffer for aqueous reactions; DMF/DMSO for organic phases.

- Time: 1–4 hours, monitored via HPLC or fluorescence quenching.

Note: Excess DBCO may require purification via dialysis or SEC .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data when this compound exhibits variable labeling efficiency across different protein substrates?

A4. Contradictions often arise from differences in protein surface accessibility, azide density, or competing side reactions. To troubleshoot:

Quantify azide incorporation: Use MALDI-TOF or fluorogenic assays (e.g., DBCO-fluorophore conjugates).

Optimize steric environments: Introduce flexible linkers (e.g., PEG4–PEG12) between the protein and azide.

Control reaction kinetics: Perform time-course analyses to identify saturation points.

Cross-validation with orthogonal techniques (e.g., SPR or microscale thermophoresis) is advised .

Q. Q5. What strategies mitigate hydrolysis or oxidation of the DBCO group during long-term storage or in vivo applications?

A5. DBCO is sensitive to light and oxidation. Recommended practices:

- Storage: Lyophilize in amber vials under argon at −20°C.

- In vivo stability: Use PEGylated derivatives to shield DBCO from serum esterases.

- Monitoring: Characterize degradation via LC-MS or UV-Vis spectroscopy (DBCO absorbs at ~309 nm). For prolonged in vivo studies, consider DBCO derivatives with electron-withdrawing substituents for enhanced stability .

Q. Q6. How can this compound be integrated with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics?

A6. Co-labeling requires sequential reactions to avoid interference:

Perform SILAC labeling with heavy amino acids (e.g., ¹³C₆-arginine).

After protein extraction, introduce azide-modified tags via metabolic incorporation (e.g., L-azidohomoalanine, L-AHA).

Conjugate DBCO-PEG3-amine to azide-tagged proteins.

Validate using tandem mass spectrometry (MS/MS) to distinguish isotopic peaks from click chemistry adducts .

Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.